Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate
Description
Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate (CAS: 2091562-32-0) is a brominated benzofuran derivative with the molecular formula C₁₁H₉BrO₃ and a molecular weight of 269.09 g/mol. Its structure features a benzofuran core substituted with a bromine atom at the 6-position and a methyl ester group at the 2-position. Key physicochemical properties include a density of 1.7±0.1 g/cm³, boiling point of 347.8±42.0 °C (at 760 mmHg), and a calculated logP value of 3.10, indicating moderate lipophilicity .
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-(6-bromo-1-benzofuran-3-ylidene)acetate |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5H,6H2,1H3 |
InChI Key |
DEQUZGMJZMPDRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1COC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of methyl 2-(6-bromobenzofuran-3(2H)-ylidene)acetate typically involves the condensation of a 6-bromobenzofuran-3(2H)-one (benzofuranone) with methyl acetate derivatives or related aldehydes/esters under controlled conditions. The key step is the formation of the ylidene linkage at the 3-position of the benzofuran ring.
Method from Benzofuran-3(2H)-one and Aldehydes (Modified Literature Procedure)
One well-documented approach involves the use of benzofuran-3(2H)-one as the starting material, which is condensed with aldehydes or ester derivatives in the presence of basic alumina (Al2O3) as a heterogeneous catalyst. This method is adapted from procedures reported by Wang et al. and Rong et al.:
- Procedure :
- In an oven-dried round-bottom flask, dissolve benzofuran-3(2H)-one (1 equiv) and the aldehyde or methyl acetate derivative (1.2 equiv) in dichloromethane (DCM) at 0.1 M concentration.
- Add activated basic alumina (5 equiv), preheated at 130 °C for 2 hours.
- Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter to remove alumina and concentrate the filtrate under reduced pressure.
- Purify the residue by silica gel flash chromatography or recrystallization to isolate the desired this compound product.
This method is advantageous due to mild conditions, good yields, and the use of a reusable catalyst.
Alternative Method: Reflux Condensation with Ethyl Bromoacetate and Sodium Acetate
Another synthetic route involves the condensation of bromobenzofuran derivatives with ethyl bromoacetate in the presence of fused sodium acetate under reflux conditions in ethanol. This method was reported in the synthesis of related benzofuran derivatives and can be adapted for the methyl ester analogue:
Method A :
- Mix the bromobenzofuran intermediate (0.01 mol), fused sodium acetate (0.02 mol), and ethyl bromoacetate (0.01 mol) in ethanol (30 mL).
- Reflux the mixture for 3 hours.
- After cooling, collect the precipitated solid by filtration.
- Recrystallize the solid from dioxane to obtain the pure compound.
Method B :
- Mix bromobenzofuran intermediate (0.01 mol), ethyl bromoacetate (0.02 mol), and fused sodium acetate (0.02 mol) in ethanol (40 mL).
- Reflux for 3 hours, then cool and isolate the product as in Method A.
Both methods yield high purity products with melting points consistent with literature values, confirming the formation of the desired benzofuranylidene acetate derivatives.
Hydrazone Intermediate Route
In some studies, the synthesis of benzofuran derivatives involves initial formation of hydrazone intermediates by reacting 2-acetyl-5-bromobenzofuran with hydrazine derivatives, followed by alkylation with alkyl halides such as ethyl bromoacetate. While this approach is more complex and used mainly for functionalized derivatives, it provides an alternative pathway to substituted benzofuran esters.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| Condensation with aldehyde + basic Al2O3 | Benzofuran-3(2H)-one, aldehyde, Al2O3 | Room temperature, stirring, 0.1 M DCM | Moderate to high (not specified) | Flash chromatography or recrystallization | Mild, heterogeneous catalysis |
| Reflux with ethyl bromoacetate + sodium acetate (Method A) | Bromobenzofuran intermediate, ethyl bromoacetate, sodium acetate, ethanol | Reflux 3 h | High (up to 94% in related compounds) | Recrystallization from dioxane | Straightforward, high yield |
| Reflux with ethyl bromoacetate + sodium acetate (Method B) | Same as Method A | Reflux 3 h | Comparable to Method A | Recrystallization from dioxane | Variation in reagent ratios and volume |
| Hydrazone intermediate alkylation | Bromobenzofuran acetyl derivative, hydrazine, alkyl halides | Reflux in ethanol | Moderate (varies) | Crystallization or chromatography | Multi-step, for functionalized derivatives |
Analytical Confirmation and Characterization
The products obtained by these methods are typically characterized by:
- Melting Point Determination : Consistent melting points confirm purity and identity.
- Infrared Spectroscopy (IR) : Characteristic bands for ester carbonyl (C=O) stretching around 1700 cm⁻¹ and aromatic C-H stretching.
- Nuclear Magnetic Resonance (NMR) : ^1H NMR shows signals for methyl ester group (singlet around 3.8 ppm), aromatic protons, and characteristic benzofuran protons.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with molecular weight (e.g., m/z 269 for this compound).
- Elemental Analysis : Carbon, hydrogen, and bromine content matching theoretical values.
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in Diels-Alder reactions due to its electron-deficient double bond acting as a dienophile. For example:
-
Reaction with 1,3-butadiene derivatives under thermal conditions yields six-membered cycloadducts.
-
The conjugated system enhances regioselectivity, favoring endo transition states.
Oxidation Reactions
-
Oxidative cleavage of the α,β-unsaturated ester moiety using strong oxidizing agents (e.g., KMnO₄ in acidic conditions) produces dicarboxylic acids.
-
Epoxidation of the double bond with peracids (e.g., mCPBA) is possible but less common due to steric hindrance.
Reduction Reactions
-
Catalytic hydrogenation (H₂, Pd/C) reduces the ylidene double bond, yielding the saturated ester derivative.
-
Selective reduction of the ester group to alcohol requires harsher conditions (e.g., LiAlH₄).
Substitution Reactions
-
Nucleophilic aromatic substitution at the bromine site occurs with amines or thiols under copper catalysis, forming C–N or C–S bonds.
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) enable aryl group introduction using palladium catalysts.
Reaction Conditions and Efficiency
Key factors influencing reaction outcomes include:
| Parameter | Impact on Reactivity |
|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF) enhance substitution rates. |
| Temperature | Cycloadditions require elevated temperatures (80–120°C). |
| Catalyst | Pd(PPh₃)₄ improves cross-coupling efficiency. |
Structural Influences on Reactivity
-
Bromine : Acts as a directing group in electrophilic substitution and a leaving group in cross-coupling.
-
Ylidene Acetate : The electron-withdrawing ester stabilizes the conjugated system, promoting dienophile behavior .
Comparative Reaction Pathways
| Reaction Type | Reagents | Primary Product | Key Consideration |
|---|---|---|---|
| Diels-Alder | Diene, heat | Cyclohexene derivative | Endo/exo sele |
Scientific Research Applications
Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s structural features make it a candidate for studying biological activities such as enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting conduction velocity and reducing sinus node autonomy . The exact pathways and molecular targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Key Observations:
Compounds with imino groups (e.g., Compounds 1 and 2) exhibit pronounced herbicidal activity, suggesting that electron-withdrawing groups (e.g., Br) in the target compound could similarly modulate agrochemical efficacy .
Bulkier substituents (e.g., 4-tert-butylphenyl in CAS 620547-56-0) result in higher molecular weights and logP values, which may affect membrane permeability and metabolic stability .
Synthetic Accessibility :
- Palladium-catalyzed carbonylation (used for Compounds 1 and 2) is a versatile method for synthesizing benzofuran derivatives, but the target compound’s synthesis route remains unclear in the available evidence .
Biological Activity
Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Overview of Benzofuran Derivatives
Benzofuran derivatives, including this compound, have been recognized for their diverse biological activities. These compounds exhibit properties such as:
- Anticancer activity : Many benzofuran derivatives have demonstrated efficacy against various cancer cell lines through mechanisms like farnesyltransferase inhibition and tubulin polymerization.
- Antimicrobial effects : Certain derivatives possess antibacterial and antifungal properties.
- Anti-inflammatory and analgesic effects : Some compounds in this class have shown promise in reducing inflammation and pain.
Synthesis and Structure
The synthesis of this compound typically involves the condensation of appropriate benzofuran precursors with methyl acetate. The structural features, particularly the bromine substitution on the benzofuran moiety, are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 4.32 | CDK2/GSK-3β inhibition |
| This compound | A-549 | 3.82 | Apoptosis induction |
The compound exhibited significant cytotoxicity, with IC50 values indicating potent inhibitory activity against these cancer cell lines. The mechanism of action involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β), leading to cell cycle arrest and apoptosis in treated cells .
Mechanistic Studies
Molecular docking studies have revealed that this compound interacts effectively with key amino acids in the active sites of CDK2 and GSK-3β. These interactions are crucial for understanding how structural modifications can enhance biological activity.
Case Studies
-
Study on Breast Cancer Cell Lines :
- A series of experiments conducted on MCF-7 cells demonstrated that compounds similar to this compound induced significant apoptosis, with morphological changes observed under microscopy.
- Flow cytometry analysis confirmed G2/M phase arrest, further corroborating the compound's role as a potent anticancer agent .
- Evaluation of Antimicrobial Activity :
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-(6-Bromobenzofuran-3(2H)-ylidene)acetate?
Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or cyclization strategies . For example:
- Palladium acetate/triphenylphosphine systems enable coupling of brominated intermediates with ester precursors, as demonstrated in analogous benzofuran syntheses (yield ~51%) .
- Bromination at the 6-position of benzofuran derivatives often employs bromine or NBS (N-bromosuccinimide) in acetic acid, though side reactions (e.g., di-bromination) require careful control .
- Cascade [3,3]-sigmatropic rearrangements with NaH/THF can stabilize reactive intermediates, as seen in related benzofuran natural product syntheses .
Basic: How is structural confirmation of this compound achieved post-synthesis?
Answer:
- X-ray crystallography : Resolves bond angles (e.g., C6–C7–C2 = 123.2°) and confirms bromine substitution patterns .
- NMR spectroscopy : Key signals include the methyl ester (δ ~3.7 ppm, singlet) and benzofuran protons (δ 6.8–7.5 ppm). Discrepancies in splitting patterns may indicate rotameric equilibria .
- HPLC-UV/MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 279.0) using C18 columns and acetonitrile/water gradients .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at 0–6°C under inert gas (argon/nitrogen) to prevent ester hydrolysis or oxidation of the benzofuran core .
- Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) are advised to assess shelf life under varying conditions .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Answer:
- Dynamic NMR experiments : Analyze temperature-dependent shifts to identify conformational changes (e.g., hindered rotation around the ester group) .
- Computational validation : Compare experimental NMR/IR with DFT-calculated spectra (B3LYP/6-31G* level) for discrepancies in electron density or hydrogen bonding .
- Crystallographic refinement : Use SHELX software to resolve ambiguities in heavy atom positions (e.g., bromine occupancy) .
Advanced: What mechanistic insights explain unexpected bromination byproducts in related compounds?
Answer:
- Electrophilic aromatic substitution (EAS) : Bromine may attack alternate positions due to electron-donating/withdrawing effects of substituents. For example, steric hindrance at the 6-position can redirect bromination to the 5-position .
- Radical pathways : In non-polar solvents, NBS can initiate radical bromination, leading to di-substituted products. Kinetic vs. thermodynamic control should be evaluated via reaction time/temperature studies .
Advanced: How can computational modeling predict reactivity or biological activity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the α,β-unsaturated ester moiety is highly electrophilic (LUMO energy ~-1.8 eV) .
- Molecular docking : Screen against protein targets (e.g., kinase enzymes) using AutoDock Vina. The bromobenzofuran scaffold shows affinity for hydrophobic pockets in cancer-related proteins .
Advanced: What strategies optimize yield in transition-metal-catalyzed reactions for this compound?
Answer:
- Ligand screening : Bulky ligands (e.g., XPhos) reduce palladium aggregation and improve coupling efficiency .
- Solvent effects : THF or DMF enhances solubility of brominated intermediates, while additives like norbornene suppress β-hydride elimination .
- In situ monitoring : Use Raman spectroscopy to track reaction progress and identify quenching points for intermediates .
Advanced: How do structural modifications (e.g., ester vs. acid) impact biological activity?
Answer:
- Ester hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid (e.g., 2-(6-hydroxybenzofuran-3-yl)acetic acid) under basic conditions, altering solubility and target binding .
- Bioisosteric replacement : Replace bromine with chlorine or methyl groups to study SAR (structure-activity relationships) in antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
